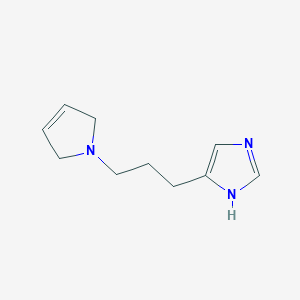
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is a heterocyclic organic compound that features both pyrrole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole typically involves the reaction of 1H-imidazole with a suitable pyrrole derivative. One common method is the alkylation of 1H-imidazole with 3-(2,5-dihydro-1H-pyrrol-1-yl)propyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imidazole and pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3 or NaOH.
Major Products Formed
Oxidation: Formation of imidazole-2-carboxylic acid and pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole and pyrrole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole and pyrrole derivatives.
Scientific Research Applications
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-(2,5-Dihydro-1H-pyrrol-1-yl)-3-(1H-imidazol-1-yl)propane
- **2-(2,5-Dihydro-1H-pyrrol-1-yl)ethyl-1H-imidazole
- **3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl-1H-imidazole
Uniqueness
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets. Its combination of pyrrole and imidazole rings provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
5-[3-(2,5-dihydropyrrol-1-yl)propyl]-1H-imidazole |
InChI |
InChI=1S/C10H15N3/c1-2-6-13(5-1)7-3-4-10-8-11-9-12-10/h1-2,8-9H,3-7H2,(H,11,12) |
InChI Key |
FBFLKSDTDKIJPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1CCCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















